molecular formula C22H25NO6 B341148 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE

Cat. No.: B341148
M. Wt: 399.4 g/mol
InChI Key: SGXTYDPZKDGAFL-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both methoxy and ethoxy functional groups attached to phenyl rings, as well as an oxoethyl and an amino-oxopentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-(4-methoxyphenyl)acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-[(4-ethoxyphenyl)amino]-5-oxopentanoic acid in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of both methoxy and ethoxy groups can enhance its binding affinity and specificity. Additionally, the compound may interact with cellular pathways involved in inflammation or cancer progression, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(4-ETHOXYPHENYL)CARBAMOYL]BUTANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in various fields of research .

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 5-(4-ethoxyanilino)-5-oxopentanoate

InChI

InChI=1S/C22H25NO6/c1-3-28-19-13-9-17(10-14-19)23-21(25)5-4-6-22(26)29-15-20(24)16-7-11-18(27-2)12-8-16/h7-14H,3-6,15H2,1-2H3,(H,23,25)

InChI Key

SGXTYDPZKDGAFL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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